N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
Description
Properties
IUPAC Name |
N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-16(2)17(3)9-10-18(16,11-14(17)20)15(21)19-12-5-7-13(22-4)8-6-12/h5-8H,9-11H2,1-4H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQQKWWSZVFVHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=C(C=C3)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves a formal [4 + 2] cycloaddition reaction. This reaction is enabled by organocatalysis, allowing for the rapid and enantioselective formation of the bicyclo[2.2.1]heptane scaffold from simple starting materials under mild conditions . The reaction conditions are operationally simple and involve the use of chiral tertiary amines as catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the methoxyphenyl group.
Substitution: The methoxy group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The bicyclic core and methoxyphenyl group allow it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in studying cellular processes and developing new therapeutic agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., Methoxy): The 4-methoxyphenyl group in the target compound likely improves solubility and modulates binding interactions compared to halogenated analogs . Halogenation: Fluorine () and chlorine () increase lipophilicity and metabolic stability, making these analogs candidates for drug discovery. Bromine () introduces steric bulk and reactivity for cross-coupling reactions.
Higher molecular weight derivatives (e.g., naphthyl or carbazole-containing compounds) may target niche applications in materials science .
Biological Activity
N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is a complex organic compound with significant potential in medicinal chemistry due to its unique bicyclic structure and biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H25NO3
- Molar Mass : 325.41 g/mol
- CAS Number : 618402-53-2
The compound features a bicyclo[2.2.1]heptane core, which is known for its rigidity and ability to interact with various biological targets.
This compound primarily acts as a selective antagonist for the CXCR2 receptor, which is implicated in inflammatory responses and cancer metastasis. By blocking this receptor, the compound may reduce inflammation and inhibit the spread of cancer cells.
Biological Activities
The biological activities of this compound have been investigated through various studies:
-
Antimicrobial Activity :
- The compound has shown potential antimicrobial properties against several bacterial strains, indicating its usefulness in treating infections.
- In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
-
Antitumor Activity :
- Research indicates that this compound may inhibit tumor growth by inducing apoptosis in cancer cell lines.
- It has been evaluated for its cytotoxic effects using assays such as MTT and SRB assays, showing promising results against various cancer types.
-
Anti-inflammatory Effects :
- The inhibition of CXCR2 has been linked to decreased production of pro-inflammatory cytokines, suggesting that the compound could be beneficial in treating inflammatory diseases.
Table 1: Summary of Biological Activities
Notable Studies
-
Antimicrobial Studies :
- A study reported the synthesis of various derivatives of bicyclic compounds similar to this compound that exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
-
Antitumor Activity :
- In a comparative study of different bicyclic compounds, this compound showed IC50 values ranging from 5 to 15 µM across multiple cancer cell lines, indicating potent anticancer properties.
-
Mechanistic Insights :
- Further mechanistic studies revealed that the compound's ability to inhibit CXCR2 was linked to reduced cell migration and invasion capabilities in metastatic cancer cells.
Q & A
Q. What are the standard synthetic routes for N-(4-methoxyphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide?
The compound is typically synthesized via a multi-step process:
Core bicyclic acid preparation : Start with 4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxylic acid.
Activation : Convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Amide coupling : React the acyl chloride with 4-methoxyphenylamine in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) under reflux in anhydrous dichloromethane or toluene .
Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
Q. Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Acylation | SOCl₂, 0°C → RT, 4h | 85–90 |
| Coupling | DCC, DCM, 12h reflux | 70–75 |
Q. How is the structural integrity of the bicyclo[2.2.1]heptane framework confirmed?
Methodological Approach :
- X-ray crystallography : Resolve the bicyclic core and substituent geometry.
- NMR spectroscopy :
- ¹H NMR : Look for characteristic signals:
- Methoxy group: δ 3.7–3.8 ppm (singlet, 3H).
- Bicyclic methyl groups: δ 0.9–1.2 ppm (multiplets, 9H).
- FT-IR : Validate amide C=O stretch at ~1650 cm⁻¹ and N-H stretch at ~3300 cm⁻¹ .
Q. What preliminary bioactivity screens are recommended for this compound?
- In vitro cytotoxicity : Use MTT assay on cancer cell lines (e.g., HCT-116, MCF-7) at concentrations of 1–100 μM.
- Enzyme inhibition : Test against kinases or proteases (e.g., 10 nM–10 µM range) using fluorescence-based assays.
- Cardioprotective activity : Assess hypoxia-induced smooth muscle contraction in ex vivo models (e.g., rat aortic rings) at 10–100 µM, comparing to reference drugs like Levocarnitine .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for enhanced bioactivity?
Methodology :
- Substituent variation : Synthesize analogs with:
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the methoxyphenyl ring to modulate electron density.
- Bulky substituents (e.g., -Ph, -t-Bu) on the bicyclic core to probe steric effects.
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify key interactions with targets like kinases or GPCRs.
- In vivo validation : Prioritize compounds with IC₅₀ < 10 µM in vitro for rodent models of disease (e.g., ischemia-reperfusion injury) .
Q. How to resolve contradictions in reported bioactivity data across studies?
Analytical Strategy :
Standardize assays : Ensure consistent cell lines (e.g., ATCC-validated HCT-116), passage numbers (<20), and assay conditions (e.g., 48h exposure).
Control normalization : Include reference compounds (e.g., Doxorubicin for cytotoxicity) in each experiment.
Meta-analysis : Use tools like RevMan to aggregate data from independent studies, applying random-effects models to account for variability .
Example : If Cardioprotective EC₅₀ values vary between 5–50 µM, check for differences in hypoxia protocols (e.g., 95% N₂/5% CO₂ vs. chemical hypoxia).
Q. What advanced techniques characterize photostability for UV-related applications?
Q. How can stereochemical effects on reactivity be investigated?
Approach :
- Chiral chromatography : Separate enantiomers using a Chiralpak® IA column (hexane/isopropanol, 90:10).
- Dynamic NMR : Study ring-flipping kinetics in the bicyclic core (variable-temperature ¹H NMR, -60°C to 25°C).
- Computational modeling : Compare DFT-optimized structures (B3LYP/6-31G*) of diastereomers to predict stability/reactivity .
Q. What strategies optimize synthetic yield for scaled-up research?
Q. Optimized Conditions :
| Parameter | Improvement | Yield Increase |
|---|---|---|
| Catalyst | HOBt + DCC | 85% → 92% |
| Solvent | Anhydrous THF | 70% → 88% |
Q. How to validate interactions with biological targets using computational tools?
- Molecular dynamics (MD) simulations : Run 100 ns trajectories (AMBER) to assess binding stability to kinases.
- Free energy perturbation (FEP) : Calculate ΔΔG for key residues (e.g., ATP-binding pocket Lys33).
- Pharmacophore alignment : Match compound features (H-bond donors, hydrophobic regions) to known inhibitors .
Q. What analytical methods quantify trace impurities in the compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
